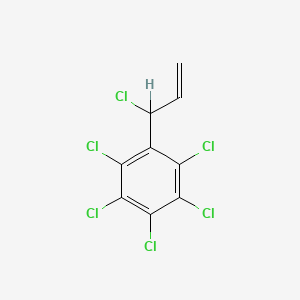![molecular formula C12H28N2O4P- B14403733 Bis[2-(diethylamino)ethyl] phosphate CAS No. 85314-85-8](/img/structure/B14403733.png)
Bis[2-(diethylamino)ethyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(diethylamino)ethyl] phosphate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two diethylaminoethyl groups attached to a phosphate backbone, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(diethylamino)ethyl] phosphate typically involves the reaction of diethylaminoethanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Addition of diethylaminoethanol to phosphorus oxychloride: This step is performed under an inert atmosphere to prevent unwanted side reactions.
Stirring and heating: The reaction mixture is stirred and heated to facilitate the formation of this compound.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(diethylamino)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The diethylaminoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates.
Aplicaciones Científicas De Investigación
Bis[2-(diethylamino)ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant, plasticizer, and corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Bis[2-(diethylamino)ethyl] phosphate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The phosphate group plays a crucial role in these interactions, facilitating the formation of stable complexes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Diethyl phosphate
- Triethyl phosphate
Uniqueness
Bis[2-(diethylamino)ethyl] phosphate is unique due to the presence of diethylaminoethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and ability to form stable complexes with various substrates.
Propiedades
Número CAS |
85314-85-8 |
|---|---|
Fórmula molecular |
C12H28N2O4P- |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
bis[2-(diethylamino)ethyl] phosphate |
InChI |
InChI=1S/C12H29N2O4P/c1-5-13(6-2)9-11-17-19(15,16)18-12-10-14(7-3)8-4/h5-12H2,1-4H3,(H,15,16)/p-1 |
Clave InChI |
STTIRGINGJDEBN-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)CCOP(=O)([O-])OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)





![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)





